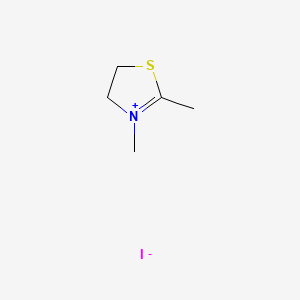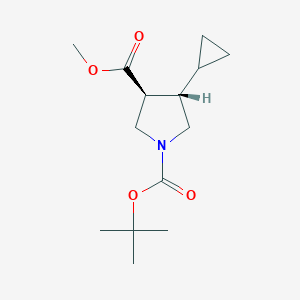
methyl 2-(dimethylcarbamoyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(dimethylcarbamoyl)acetate (DMCA) is an organic compound consisting of a methyl ester of dimethylcarbamic acid. It is a colorless liquid with a faint odor, and is soluble in most organic solvents. DMCA is commonly used in chemical synthesis, as a reagent in pharmaceuticals, and as a catalyst in polymerization reactions. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antibiotics.
Scientific Research Applications
Methyl 2-(dimethylcarbamoyl)acetate has been used in a wide variety of scientific research applications, including the study of the structure and properties of polymers, the synthesis of pharmaceuticals, and the study of biochemical and physiological effects. It has also been used as a catalyst in polymerization reactions, and as a reagent in the synthesis of various pharmaceuticals.
Mechanism of Action
Methyl 2-(dimethylcarbamoyl)acetate is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound increases the amount of acetylcholine available to the body, which can lead to increased cognitive functions and improved memory.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and cognitive functions. It has also been shown to reduce inflammation, and may have potential applications as an anti-inflammatory agent. Additionally, this compound has been found to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The main advantage of using methyl 2-(dimethylcarbamoyl)acetate in laboratory experiments is its ability to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Additionally, it has anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research. However, due to its toxicity, this compound should be handled with caution and only used in well-ventilated areas.
Future Directions
The potential applications of methyl 2-(dimethylcarbamoyl)acetate are numerous and varied. Further research is needed to explore its potential as an anti-inflammatory agent, as well as its potential use in the treatment of cancer. Additionally, its effects on cognitive function and memory should be further studied, as well as its potential use as a catalyst in polymerization reactions. Finally, its potential use in the synthesis of various pharmaceuticals should also be explored.
Synthesis Methods
Methyl 2-(dimethylcarbamoyl)acetate is produced by the reaction of dimethylcarbamic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction yields a mixture of products, including dimethylcarbamic acid methyl ester, dimethylcarbamic acid ethyl ester, and dimethylcarbamic acid propyl ester. The desired product, this compound, is then isolated from the reaction mixture by distillation.
properties
IUPAC Name |
methyl 3-(dimethylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7(2)5(8)4-6(9)10-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROVVPYJBMJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26387-74-6 |
Source


|
| Record name | methyl 2-(dimethylcarbamoyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)


![3-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B6596747.png)






